

# Pozdeutinurad's Inhibition of SLC22A12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pozdeutinurad** (formerly AR-882) is a novel, potent, and selective inhibitor of the solute carrier family 22 member 12 (SLC22A12) protein, more commonly known as urate transporter 1 (URAT1).[1] Developed by Arthrosi Therapeutics, this small molecule drug is in late-stage clinical development for the treatment of hyperuricemia in patients with gout.[2][3] By selectively targeting URAT1, **Pozdeutinurad** blocks the reabsorption of uric acid in the kidneys, leading to increased urinary excretion and a subsequent reduction in serum uric acid (sUA) levels.[1] This technical guide provides an in-depth overview of the SLC22A12 inhibition pathway by **Pozdeutinurad**, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

# The SLC22A12 (URAT1) Pathway and Mechanism of Action of Pozdeutinurad

The SLC22A12 gene encodes the URAT1 protein, a crucial transporter in the renal proximal tubules responsible for the majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.[4] This process is a key determinant of plasma uric acid concentrations. **Pozdeutinurad** exerts its therapeutic effect by competitively inhibiting URAT1, thereby preventing this reabsorption and promoting uricosuria.[1][4]



The following diagram illustrates the mechanism of uric acid reabsorption in the renal proximal tubule and the inhibitory action of **Pozdeutinurad**.





Click to download full resolution via product page

Caption: URAT1-mediated uric acid reabsorption and Pozdeutinurad's point of inhibition.

## **Quantitative Data**

**Pozdeutinurad** has demonstrated significant potency and selectivity for URAT1 in preclinical studies and robust efficacy in lowering sUA in clinical trials.

Table 1: Preclinical Inhibitory Activity of Pozdeutinurad

| Compound                   | Target | Assay<br>System                      | IC50    | Selectivity          | Reference |
|----------------------------|--------|--------------------------------------|---------|----------------------|-----------|
| Pozdeutinura<br>d (AR-882) | URAT1  | MDCKII cells<br>expressing<br>hURAT1 | 67 nM   | >43-fold vs.<br>OAT4 | [1]       |
| Pozdeutinura<br>d (AR-882) | OAT4   | HEK293 cells<br>expressing<br>hOAT4  | 2.89 μΜ | -                    | [1]       |
| Lesinurad                  | URAT1  | -                                    | 7.3 μΜ  | -                    | [1]       |
| Benzbromaro<br>ne          | URAT1  | -                                    | 196 nM  | -                    | [1]       |

Table 2: Summary of Phase 1 Clinical Trial Results in

**Healthy Volunteers** 

| Dose (Single,<br>Fasted) | n (Active) | Mean Change in sUA at 24h Post-dose | p-value vs. Placebo |
|--------------------------|------------|-------------------------------------|---------------------|
| 15 mg                    | 6          | -5.8%                               | -                   |
| 50 mg                    | 6          | -42.4%                              | <0.001              |
| 100 mg                   | 6          | -58.4%                              | <0.001              |



Data from a randomized, double-blind, placebo-controlled single ascending dose study in 31 healthy male volunteers.[5]

Table 3: Summary of Phase 2b Clinical Trial Results in

**Gout Patients (12 Weeks)** 

| Treatme<br>nt<br>Group     | n | Baselin<br>e sUA<br>(mg/dL) | Median<br>sUA at<br>12<br>Weeks<br>(mg/dL) | Median<br>% sUA<br>Reducti<br>on | % Patients with sUA <6 mg/dL | % Patients with sUA <5 mg/dL | % Patients with sUA <4 mg/dL |
|----------------------------|---|-----------------------------|--------------------------------------------|----------------------------------|------------------------------|------------------------------|------------------------------|
| Placebo                    | - | 8.6                         | No<br>change                               | No<br>change                     | 0                            | 0                            | 0                            |
| Pozdeuti<br>nurad 50<br>mg | - | 8.6                         | 5.0                                        | 42%                              | 78%                          | 50%                          | 8%                           |
| Pozdeuti<br>nurad 75<br>mg | - | 8.6                         | 3.5                                        | 59%                              | 89%                          | 82%                          | 63%                          |

Data from a global, multicenter, 12-week, randomized, double-blind, placebo-controlled study of 140 gout patients.[6][7]

# Table 4: Efficacy of Pozdeutinurad in Treatment-Naïve and Refractory Tophaceous Gout Patients (12 months)



| Treatment Group                      | Patient Population | Mean % sUA<br>Decrease | % Patients with Complete Resolution of at least 1 Target Tophus |
|--------------------------------------|--------------------|------------------------|-----------------------------------------------------------------|
| Pozdeutinurad 75 mg                  | Refractory         | 49%                    | 43%                                                             |
| Pozdeutinurad 75 mg                  | Naïve              | 54%                    | 33%                                                             |
| Pozdeutinurad 75 mg<br>+ Allopurinol | Refractory         | 61%                    | 57%                                                             |
| Pozdeutinurad 75 mg<br>+ Allopurinol | Naïve              | 74%                    | -                                                               |

Data from a Phase 2 trial that recruited 42 patients with at least one subcutaneous tophus.[8]

### **Experimental Protocols**

The following are detailed methodologies for key experiments relevant to the study of **Pozdeutinurad** and its inhibition of SLC22A12.

### **In Vitro URAT1 Inhibition Assay**

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound on URAT1-mediated uric acid uptake.

- 1. Cell Culture and Seeding:
- Human Embryonic Kidney 293 (HEK293) or Madin-Darby Canine Kidney (MDCKII) cells stably expressing human URAT1 (hURAT1) are used.[1]
- Wild-type or parental cells serve as a negative control.
- Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10%
  Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2
  incubator.



- Cells are seeded into 24- or 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
- 2. Compound Preparation and Pre-incubation:
- Test compounds, including Pozdeutinurad and a positive control (e.g., benzbromarone), are prepared as stock solutions in DMSO.
- Serial dilutions of the compounds are made in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid cell toxicity.
- The cell monolayer is washed twice with pre-warmed assay buffer.
- The diluted compounds are added to the respective wells, and the plate is pre-incubated for a defined period (e.g., 30 minutes) at 37°C.
- 3. Uric Acid Uptake Assay:
- A working solution of [14C]-labeled uric acid is prepared in the assay buffer.[1]
- The pre-incubation solution containing the test compounds is removed, and the [14C]-uric acid solution is added to initiate the uptake reaction.
- The plate is incubated for a short, defined period (e.g., 5-10 minutes) at 37°C.
- 4. Termination of Uptake and Cell Lysis:
- The uptake is terminated by rapidly aspirating the [14C]-uric acid solution and washing the cells multiple times with ice-cold PBS to remove extracellular radioactivity.
- A cell lysis buffer is added to each well to lyse the cells and release the intracellular contents.
- 5. Measurement and Data Analysis:
- The amount of intracellular [14C]-uric acid is quantified using a liquid scintillation counter.



- The URAT1-specific uptake is calculated by subtracting the uptake in the control cells from that in the hURAT1-expressing cells.
- The percentage of inhibition for each compound concentration is determined relative to the vehicle control.
- The IC50 value is calculated by fitting the concentration-response data to a sigmoidal doseresponse curve using appropriate software.

The following diagram outlines the general workflow for the in vitro URAT1 inhibition assay.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AR882, a Potent and Selective URAT1 Inhibitor with a Favorable Pharmacological, Pharmacokinetic and Toxicity Profile ACR Meeting Abstracts [acrabstracts.org]
- 2. Pozdeutinurad Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Pozdeutinurad Arthrosi Therapeutics Australia AdisInsight [adisinsight.springer.com]
- 4. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 5. AR882, a Potent and Selective Uric Acid Lowering Agent Acting Through Inhibition of Uric Acid Reuptake, Shows Excellent Pharmacokinetics and Pharmacodynamics in a Phase 1 Clinical Trial ACR Meeting Abstracts [acrabstracts.org]
- 6. arthrosi.com [arthrosi.com]
- 7. vivaventuresbiotech.com [vivaventuresbiotech.com]



- 8. Efficacy of Pozdeutinurad (AR882) in Treatment Naïve and Suboptimally Treated Gouty Arthritis with Tophi - ACR Meeting Abstracts [acrabstracts.org]
- To cite this document: BenchChem. [Pozdeutinurad's Inhibition of SLC22A12: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554382#pozdeutinurad-slc22a12-inhibition-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com